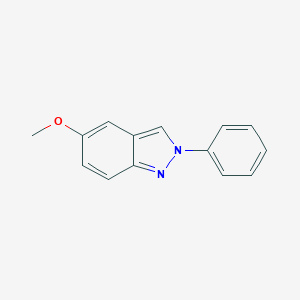

5-Methoxy-2-phenyl-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-2-phenyl-2H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Methoxy-2-phenyl-2H-indazole derivatives have been evaluated for their antimicrobial properties, particularly against protozoal infections. Studies have shown that these compounds exhibit potent activity against various protozoa, outperforming traditional treatments like metronidazole.

Case Study: Antiprotozoal Efficacy

A study synthesized several derivatives of 2H-indazole, including 5-methoxy variants, and tested their efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that certain derivatives had IC50 values lower than 1 µM, demonstrating superior activity compared to metronidazole. For instance, compound 18 showed significant growth inhibition against G. intestinalis and was noted for its selective antiprotozoal properties with minimal cytotoxicity on human cell lines (HaCaT and HeLa) .

| Compound | Target Protozoa | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 18 | G. intestinalis | <1 | Metronidazole |

| 21 | E. histolytica | <1 | Metronidazole |

| 23 | T. vaginalis | <1 | Metronidazole |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase-2 (COX-2) enzymes. This is particularly relevant in conditions where inflammation plays a critical role in disease pathology.

Case Study: COX-2 Inhibition

In vitro assays demonstrated that selected indazole derivatives exhibited COX-2 inhibitory activity ranging from 36% to 50% at a concentration of 10 µM. Notably, compounds 18 , 21 , and 23 showed promising binding modes similar to established COX-2 inhibitors like rofecoxib, suggesting their potential as dual-action agents against both inflammation and protozoal infections .

Anticancer Activity

The anticancer applications of this compound derivatives have gained attention due to their ability to induce cytotoxic effects in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving the synthesis of various indazole derivatives revealed that some exhibited significant cytotoxicity against cancer cell lines, including Ramos cells (human B-cell lymphoma). One derivative showed better antitumor activity than the FDA-approved drug 5-fluorouracil, indicating its potential as a lead compound for further development in cancer therapy .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 4d | Ramos | <36 | 5-Fluorouracil |

Análisis De Reacciones Químicas

Visible-Light-Driven C3-H Cyanomethylation

5-Methoxy-2-phenyl-2H-indazole undergoes efficient C3-H cyanomethylation with bromoacetonitrile under photoredox conditions. Key findings include:

Reaction Conditions

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Base : K₂HPO₄ (2 equiv)

-

Solvent : DMSO

-

Light Source : 5 W blue LED (420–425 nm)

Scope and Selectivity

-

The methoxy group at the 5-position does not hinder reactivity, enabling regioselective cyanomethylation at C3 (Table 1).

-

Steric and electronic effects of substituents on the N2-phenyl ring influence yields, with electron-donating groups (e.g., MeO–) improving efficiency .

Table 1 : Selected results for C3-cyanomethylation of substituted 2H-indazoles

| Entry | Substituent on Indazole | Product | Yield (%) |

|---|---|---|---|

| 3y | 5-MeO | 3y | 65 |

| 3a | None (parent compound) | 3a | 73 |

Mechanistic Insights

-

The reaction proceeds via a radical pathway, supported by TEMPO trapping experiments .

-

Fluorescence quenching studies indicate bromoacetonitrile acts as both a substrate and a sacrificial electron donor .

Decarboxylative Coupling with α-Keto Acids

Under visible light, this compound participates in decarboxylative coupling to form 3-acylindazoles. Although specific data for the 5-methoxy derivative is not explicitly provided, the general protocol suggests applicability:

-

Solvent : MeCN:HFIP (3:1, degassed)

-

Light : 6 W LED (380–385 nm)

-

Reaction Time : 10–20 h

-

Yield Range : 43–71% (for analogous substrates).

Key Observations

-

HFIP enhances radical stabilization, critical for achieving high yields.

-

Extended reaction times (>10 h) do not improve yields, indicating rapid reaction kinetics .

N2-Alkylation with Alkyl Trichloroacetimidates

While not directly tested on this compound, mechanistic studies on analogous systems reveal:

-

Protonation of alkyl trichloroacetimidates generates electrophilic iminium intermediates.

-

Quantum mechanical (QM) calculations show electron-donating substituents (e.g., MeO–) lower activation barriers for N2-alkylation by stabilizing transition states through non-covalent interactions (NCI) .

Table 2 : Calculated activation energies for N1 vs. N2 alkylation

| Site | ΔG‡ (kcal/mol) | Selectivity Factor |

|---|---|---|

| N1 | 12.76 | Disfavored |

| N2 | 13.87 | Favored |

Substituent Effects

-

Methoxy groups may enhance N2 selectivity by participating in hydrogen bonding or dipole interactions in the transition state .

Limitations and Unexplored Reactivity

Propiedades

Número CAS |

120455-03-0 |

|---|---|

Fórmula molecular |

C14H12N2O |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

5-methoxy-2-phenylindazole |

InChI |

InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |

Clave InChI |

CTSQKXPWFOXOMS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

SMILES canónico |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

Sinónimos |

5-METHOXY-2-PHENYL-2H-INDAZOLE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.